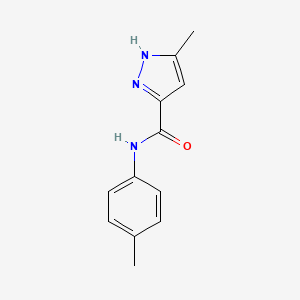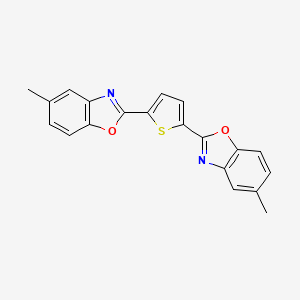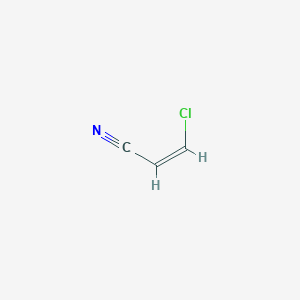
(Z)-3-Chloroacrylonitrile
概要
説明
(Z)-3-Chloroacrylonitrile: is an organic compound characterized by the presence of a chlorine atom and a nitrile group attached to an alkene
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from Acrylonitrile: One common method involves the chlorination of acrylonitrile under controlled conditions to yield (Z)-3-Chloroacrylonitrile. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrially, this compound can be produced via the catalytic chlorination of acrylonitrile in the presence of a suitable catalyst. This method ensures high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-3-Chloroacrylonitrile can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to a wide range of substituted acrylonitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Amines or other reduced forms.
Substitution: Substituted acrylonitriles with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Chloroacrylonitrile is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: It can be polymerized to form polymers with unique properties.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a potential candidate for the synthesis of pharmaceutical intermediates.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industry:
Material Science: this compound is used in the production of specialty materials with specific chemical properties.
Agriculture: It can be used in the synthesis of agrochemicals and pesticides.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: (Z)-3-Chloroacrylonitrile can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
Protein Modification: The compound can modify proteins through nucleophilic substitution reactions, affecting their function and activity.
類似化合物との比較
(E)-3-Chloroacrylonitrile: The geometric isomer of (Z)-3-Chloroacrylonitrile, differing in the spatial arrangement of the chlorine and nitrile groups.
3-Bromoacrylonitrile: Similar in structure but with a bromine atom instead of chlorine.
3-Fluoroacrylonitrile: Contains a fluorine atom in place of chlorine.
Uniqueness:
Reactivity: The (Z)-isomer of 3-Chloroacrylonitrile exhibits unique reactivity compared to its (E)-isomer due to the spatial arrangement of its substituents.
Applications: Its specific reactivity makes it suitable for applications where other similar compounds may not be as effective.
特性
IUPAC Name |
(Z)-3-chloroprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAYHWIVQDPCC-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


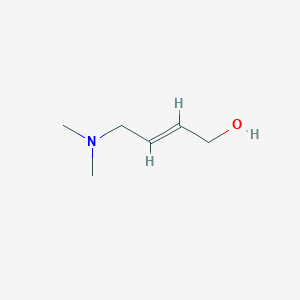
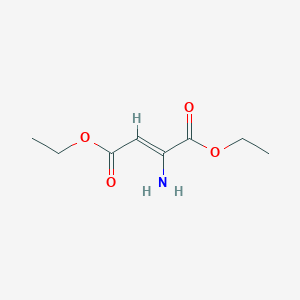
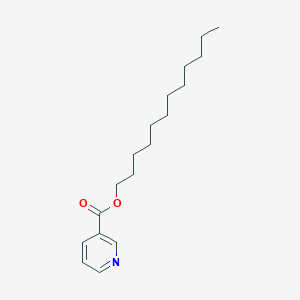
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
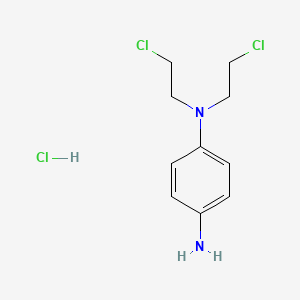
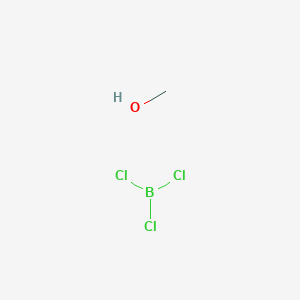
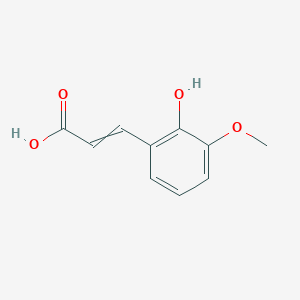
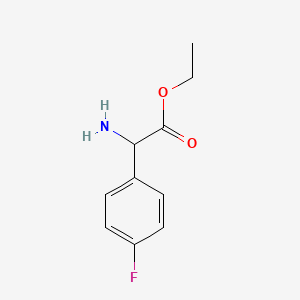
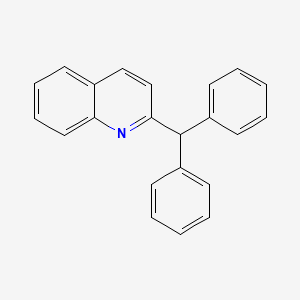
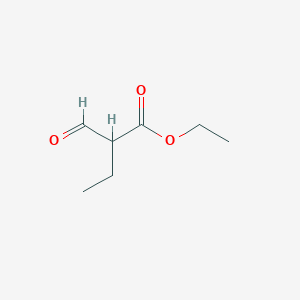
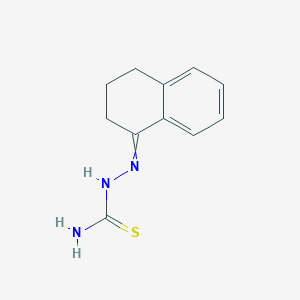
![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)
